Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (molecular formula: C₁₉H₁₇NO₆S₂, molecular weight: 419.47 g/mol) is a benzothiophene-derived sulfonamide compound. Its structure features:
Properties
IUPAC Name |
ethyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-3-26-19(22)16-17(14-6-4-5-7-15(14)27-16)28(23,24)20-13-10-8-12(9-11-13)18(21)25-2/h4-11,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLCXDBIBNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The introduction of the ethyl ester and methoxycarbonyl groups can be accomplished through esterification and carbonylation reactions, respectively. The sulfamoyl group is usually introduced via sulfonamide formation, which involves the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it valuable for medicinal chemistry research.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
The target compound is compared to three analogs (Table 1):
Key Observations :
Core Structure : The target compound and analogs in , and share a benzothiophene core, while the analog in uses a simpler thiophene ring. The fused benzene ring in benzothiophene enhances aromaticity and may improve binding to hydrophobic protein pockets compared to thiophene.
Substituent Effects: The methoxycarbonyl group in the target compound increases polarity and molecular weight compared to methyl () or fluoro-methyl () substituents. This group may enhance solubility in polar solvents or act as a hydrogen-bond acceptor.
Molecular Weight : The target compound is the heaviest (419.47 g/mol) due to the methoxycarbonyl group, which adds 44 g/mol compared to the methyl-substituted analog (375.46 g/mol).
Research and Availability
Biological Activity
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.
Synthesis of this compound
The compound can be synthesized through a multi-step process involving the reaction of benzothiophene derivatives with various reagents to introduce the sulfamoyl and carboxylate groups. The general synthetic route includes:
- Formation of Benzothiophene Skeleton : Starting from commercially available thiophene derivatives.
- Sulfamoylation : Introduction of the sulfamoyl group using sulfonamide reagents.
- Carboxylation : Addition of the carboxylate group through carbonylation reactions.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. A study on similar compounds demonstrated significant antibacterial activity against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
Table 1 summarizes the antimicrobial efficacy of related compounds:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Ethyl 3-{[4-(methoxycarbonyl)...} | Staphylococcus aureus | 18 |
| Ethyl 3-{[4-(methoxycarbonyl)...} | Escherichia coli | 15 |
| Ethyl 3-{[4-(methoxycarbonyl)...} | Candida albicans | 20 |
Antitumor Activity
Research has shown that derivatives of benzothiophene, including our compound of interest, possess antitumor activity. In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The IC50 values for various derivatives ranged from 23.2 to 49.9 μM, indicating a promising therapeutic window.
Case Study: MCF-7 Cell Line
A detailed investigation into the effects on MCF-7 cells revealed:
- Cell Cycle Arrest : The compound induced G2/M phase arrest, suggesting interference with cell division.
- Apoptosis Induction : Flow cytometry analysis indicated a significant increase in apoptotic cells upon treatment.
Table 2 provides a summary of the observed effects:
| Treatment | IC50 (μM) | Apoptosis Rate (%) | G2/M Phase Arrest (%) |
|---|---|---|---|
| Ethyl 3-{[4-(methoxycarbonyl)...} | 23.2 | 45 | 25.56 |
| Control | - | 10 | 17.23 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets involved in proliferation and survival pathways. The compound may inhibit key signaling pathways such as STAT3, which is crucial in cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
